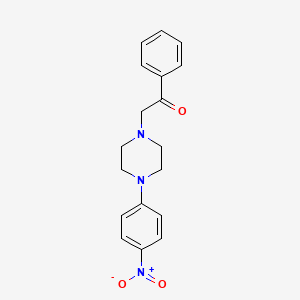

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone

Description

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone is a piperazine-based compound featuring a 4-nitrophenyl group at the piperazine nitrogen and a phenylethanone moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.4) and a molecular weight of 325.39 g/mol . Its synthesis typically involves nucleophilic substitution between 4-(4-nitrophenyl)piperazine and phenacyl halides .

Properties

IUPAC Name |

2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(15-4-2-1-3-5-15)14-19-10-12-20(13-11-19)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTPNXZKPNBKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328781 | |

| Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

457940-99-7 | |

| Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone typically involves the reaction of 4-nitrophenylpiperazine with phenacyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets. In antibacterial studies, it has been shown to inhibit the growth of bacteria by interfering with essential bacterial enzymes and pathways . The nitrophenyl group plays a crucial role in its activity, contributing to its binding affinity and specificity towards bacterial targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications on the Ethanone Moiety

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3)

- Structure: Replaces the phenyl group with a 2,4,5-trichlorophenoxy chain.

- Molecular Weight : 439.68 g/mol (vs. 325.39 g/mol for the target compound).

- Properties : Increased lipophilicity (logP ~4.5) due to chlorine substituents, which may reduce aqueous solubility. Demonstrated applications in auxin agonist studies .

2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone

- Structure : Incorporates a methoxybenzothiazole group.

- Molecular Weight : 367.47 g/mol.

- No biological data reported .

Modifications on the Piperazine Ring

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

- Structure: Replaces the ethanone group with a methanone and adds a methyl group to piperazine.

- Molecular Weight : 289.30 g/mol.

- Properties : Lower molecular weight and logP (~2.8) compared to the target compound. Similar nitro-phenyl group retains electron-withdrawing effects .

Cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone

Bioactive Analogues with Therapeutic Potential

2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (Compound 18)

- Structure : Replaces 4-nitrophenyl with 3-(trifluoromethyl)phenyl.

- Activity : Exhibits potent analgesic effects (70% inhibition in writhing test; 116% latency increase in hot plate test). The CF₃ group enhances metabolic stability .

QD12: (4-(3-(4-(4-Nitrophenyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone

Physicochemical and Pharmacokinetic Comparisons

Key Research Findings

- Electron-Withdrawing vs. Donating Groups : The nitro group in the target compound enhances receptor affinity compared to methoxy or methyl derivatives .

- Linker Length and Flexibility : Propoxy linkers (e.g., QD12) improve binding in some cases but complicate synthesis .

- Therapeutic Potential: Trifluoromethyl and dimethylphenyl analogues (e.g., Compound 18) show promise in pain management, suggesting the target compound’s scaffold is versatile for drug discovery .

Biological Activity

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a nitrophenyl group and a phenylethanone moiety. This unique structure contributes to its biological activity, particularly in interactions with various receptors and enzymes.

Target Interactions

Compounds like this compound often interact with neurotransmitter receptors and enzymes. Notably, piperazine derivatives are known to inhibit carbonic anhydrase (CA), which is crucial for maintaining acid-base balance in biological systems.

Biochemical Pathways

Inhibition of CA can lead to alterations in physiological functions such as:

- pH Regulation : Affects respiration and metabolic processes.

- Electrolyte Balance : Influences renal function and fluid regulation.

- Bone Resorption : Impacts osteoclast activity and bone health.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound can induce time-dependent growth inhibition in MRSA, suggesting its potential as a therapeutic agent .

Enzyme Inhibition

The compound has been reported to inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition could have implications for treating hyperpigmentation disorders.

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that the compound significantly inhibits MRSA growth, outperforming traditional antibiotics like tiamulin in certain models. The effective dose (ED50) was determined to be approximately 50.53 mg/kg in animal models .

- Toxicity Assessment : Toxicity studies indicated that while the compound has some cytotoxic effects, it remains relatively low-toxic compared to existing antibiotics, making it a candidate for further development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(4-Nitrophenyl)piperazine | Antibacterial | Similar structure but lacks phenylethanone moiety |

| 2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide | Antimicrobial | Different mechanism of action |

| 2-(4-(Nitrophenyl)piperazin-1-yl)ethanone | Antifungal | Less potent than the target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.